molecular formula C21H19F2NO3 B1680941 2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline CAS No. 223104-29-8

2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline

Cat. No. B1680941
M. Wt: 371.4 g/mol
InChI Key: YSUBLPUJDOWYDP-UHFFFAOYSA-N
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Description

The compound “2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, and several functional groups including ether groups (R-O-R’) and an aniline group (a benzene ring attached to an amine group, -NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact molecular structure. The presence of the ether and aniline groups suggest that it might participate in reactions typical of these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

  • Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease : Novel radiofluoro-pegylated phenylbenzoxazole derivatives, including derivatives related to your compound, have been synthesized and evaluated as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET imaging. These compounds showed high affinity for Aβ aggregates and demonstrated potential as useful PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).

  • Intracellular pH Measurement : Fluorinated analogs of aminophenol groups, which are structurally related to the compound , have been modified to yield pH sensitive probes. These modifications have resulted in probes with pK values in the physiological range and negligible affinity for other physiological ions (Rhee et al., 1995).

  • Benzylic Hydroxylation Studies : Studies involving chloroperoxidase-catalyzed benzylic hydroxylation include compounds structurally similar to 2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline. Such studies help in understanding enzyme specificity and reaction mechanisms (Miller et al., 1995).

  • Peroxidase Reactions and Toxicity Studies : Research on the oxidation products of 4-ethoxyaniline, a related compound, has provided insights into the formation of various products and their potential toxicity, contributing to the understanding of peroxidase reactions and their implications (Lindqvist et al., 1991).

  • Zinc Complexes and Spin Interaction Studies : Studies on zinc complexes involving Schiff and Mannich bases, which are structurally related to the compound, have been conducted. These studies are significant in understanding the properties of these complexes, including spin interactions (Orio et al., 2010).

  • Antioxidant Activity of Phenolic Acids : Research on phenolic acids, including derivatives similar to your compound, has been conducted to understand their antioxidant activities. This research is crucial for applications in food science and nutrition (Chen et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds are toxic, while others are safe to handle. Without more specific information, it’s difficult to provide details about the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical properties, for example, researchers might investigate its potential use in the synthesis of other compounds. If it has biological activity, it might be studied as a potential drug .

properties

IUPAC Name

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUBLPUJDOWYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349269
Record name SEA0400
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline

CAS RN

223104-29-8
Record name SEA0400
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-ethoxy-2-(4-hydroxyphenoxy)aniline (3.68 g, 15 mmol) in N,N-dimethylformamide (50 ml) were added potassium tert-butoxide (2.02 g, 18 mmol) and 2,5-difluorobenzyl bromide (3.11 g, 15 mmol), followed by stirring at room temperature overnight. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, and after drying, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography [eluent; ethyl acetate-hexane (1:4)] to give the title compound (4.29 g).
Name
5-ethoxy-2-(4-hydroxyphenoxy)aniline
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline
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Reactant of Route 6
2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline

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